4-tert-Butyl-2-methylthiazole

説明

4-tert-Butyl-2-methylthiazole is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. While the specific compound 4-tert-Butyl-2-methylthiazole is not directly mentioned in the provided papers, the related research involves various substituted thiazoles and their derivatives, which are of interest due to their diverse biological activities and potential applications in material science.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of amino-thiazoles with other chemical entities. For example, a series of Schiff bases including 4-tert-butyl-5-benzyl-2-benzyliminothiazoles were synthesized by reacting aromatic aldehydes with corresponding 2-aminothiazoles . Another study reported the synthesis of a bulky monomer containing the 4-tert-butyl group, which was used to prepare aromatic poly(bisbenzothiazole)s . These examples demonstrate the versatility of thiazole chemistry and the potential for synthesizing a wide range of substituted thiazoles, including 4-tert-Butyl-2-methylthiazole, by employing similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound, 2-tert-Butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, was determined using X-ray crystallography, revealing an orthorhombic space group and specific molecular dimensions . Similarly, the crystal structure of another thiazole derivative was elucidated, showing a monoclinic system and the presence of intermolecular hydrogen bonds . These studies highlight the importance of structural analysis in understanding the properties and potential applications of thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, which can be utilized to modify their structure and properties. For instance, the acid-catalyzed tert-butylation of 4-nitro-1,2,3-triazole led to the selective synthesis of a tert-butyl-substituted product . Another study described the synthesis and reduction of 2-alkyl-4-amino-5-(tert-butyl-NNO-azoxy)-2H-1,2,3-triazole 1-oxides, showcasing the reactivity of thiazole derivatives under different conditions . These reactions are indicative of the potential transformations that 4-tert-Butyl-2-methylthiazole could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For example, the synthesized poly(bisbenzothiazole)s exhibited good solubility and thermal stability, with decomposition temperatures ranging from 495–534°C in nitrogen . The UV absorption spectra and fluorescence emission peaks of these polymers were also characterized . Another study reported the synthesis of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazole-3-thiols, which were described as odorless, insoluble in water, and soluble in organic solvents . These properties are crucial for the practical application of thiazole derivatives, including 4-tert-Butyl-2-methylthiazole.

科学的研究の応用

-

Chemical Synthesis

- Thiazoles, including 4-tert-Butyl-2-methylthiazole, are often used in chemical synthesis. The synthesis of thiazole derivatives often involves the reaction of amino-thiazoles with other chemical entities.

- For example, a series of Schiff bases including 4-tert-butyl-5-benzyl-2-benzyliminothiazoles were synthesized by reacting aromatic aldehydes with corresponding 2-aminothiazoles.

-

Material Science

- Thiazoles and their derivatives have potential applications in material science. For instance, a bulky monomer containing the 4-tert-butyl group was used to prepare aromatic poly (bisbenzothiazole)s.

- These synthesized poly (bisbenzothiazole)s exhibited good solubility and thermal stability, with decomposition temperatures ranging from 495–534°C.

-

Drug Development

- The 2-aminothiazole scaffold, a class that 4-tert-Butyl-2-methylthiazole belongs to, is one of the characteristic structures in drug development .

- This essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial and anti-inflammatory agent, among other things .

-

Proteomics Research

-

Biological Activities

- Thiazoles are found in many potent biologically active compounds . For example, they are found in sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

- Over the years, it has been observed that thiazole derivatives have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activities .

-

Vitamin B1

- A thiazole ring is naturally found in Vitamin B1 (thiamine) . Thiamine is a water-soluble vitamin that helps the body release energy from carbohydrates during metabolism. It also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .

-

Environmental Remediation

- Thiazoles, including 4-tert-Butyl-2-methylthiazole, could potentially be used in environmental remediation . For example, they could be used in the removal of pollutants such as methyl tert-butyl ether (MTBE) from the environment . The combined process of adsorption and oxidation has been found to significantly improve the degradation efficiency of MTBE .

-

Chemical Reaction Accelerators

-

Proteomics Research

Safety And Hazards

特性

IUPAC Name |

4-tert-butyl-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-6-9-7(5-10-6)8(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLQWPDUYYFCSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370884 | |

| Record name | 4-tert-Butyl-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyl-2-methylthiazole | |

CAS RN |

15679-11-5 | |

| Record name | 4-tert-Butyl-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

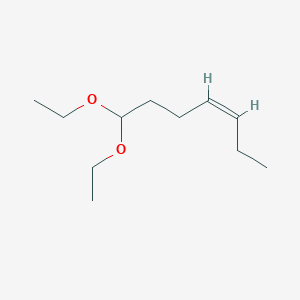

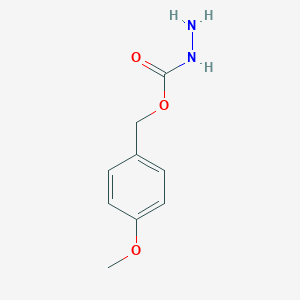

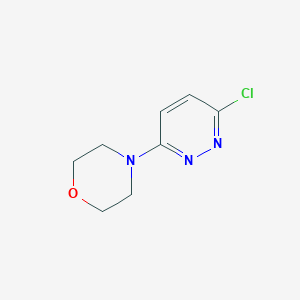

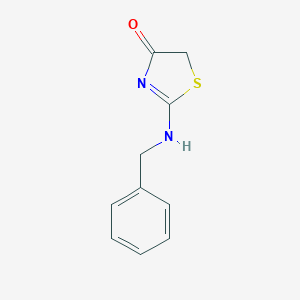

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

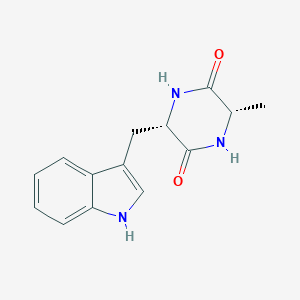

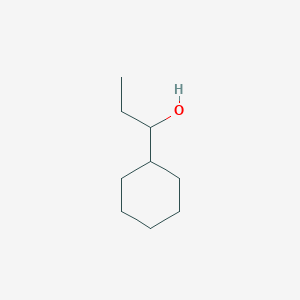

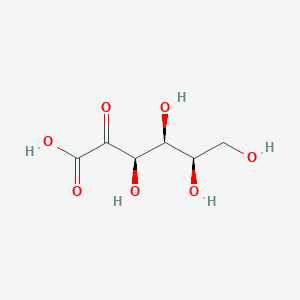

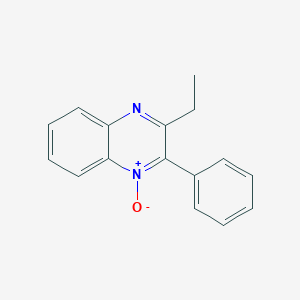

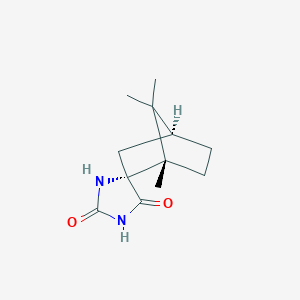

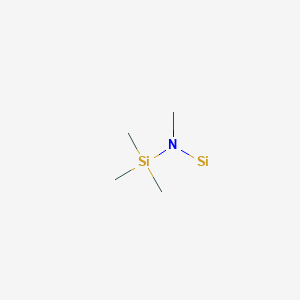

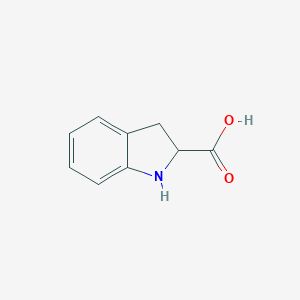

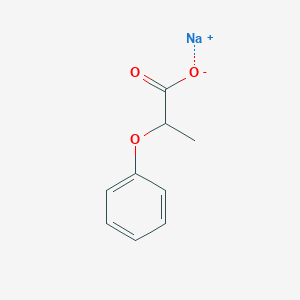

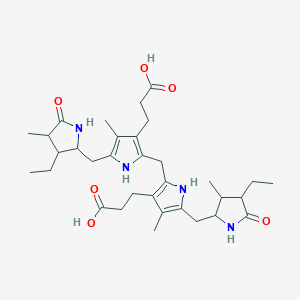

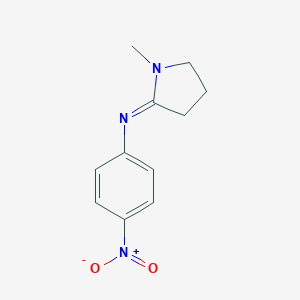

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。